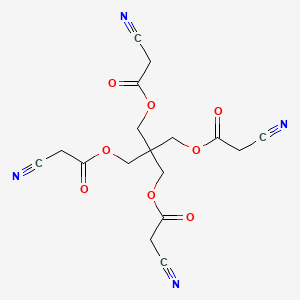

Pentaerythritol tetrakis (cyanoacetate)

Description

Historical Context and Evolution of Research on Cyanoacetate (B8463686) Esters and Pentaerythritol (B129877) Derivatives

The study of cyanoacetate esters has a rich history, valued for the reactivity of the methylene (B1212753) group positioned between the nitrile and carbonyl functionalities. This unique positioning makes the attached protons acidic and thus easily removed, facilitating a variety of chemical reactions. Cyanoacetic acid, the precursor to its esters, is a versatile intermediate in the synthesis of numerous chemicals, including adhesives and pharmaceuticals. wikipedia.orgwikipedia.org The esterification of cyanoacetic acid is a primary method for producing compounds like ethyl cyanoacetate, a widely used chemical intermediate. researchgate.net

Pentaerythritol, discovered in 1891, is a polyol with a compact, highly symmetrical structure containing four primary hydroxyl groups. wikipedia.org This structure makes it an excellent building block for creating polyfunctionalized molecules. wikipedia.org Research into pentaerythritol derivatives has led to the development of a wide range of commercially important products, including explosives like pentaerythritol tetranitrate (PETN), components of alkyd resins, and antioxidants for polymers. wikipedia.orgwikipedia.org The synthesis of functionalized derivatives of pentaerythritol has been an active area of research, exploring its potential in creating compounds with applications ranging from antiviral agents to supramolecular gelators. researchgate.netrsc.orgresearchgate.net

The combination of these two areas of chemical research—the versatile reactivity of cyanoacetate esters and the polyfunctional platform of pentaerythritol—logically leads to the conception of molecules like pentaerythritol tetrakis (cyanoacetate).

Structural Significance within Multifunctional Monomers and Polyol-Derived Precursors

Pentaerythritol tetrakis (cyanoacetate) is structurally significant as a multifunctional monomer. fiveable.me Multifunctional monomers are compounds with more than one reactive site, enabling them to form complex, cross-linked polymer networks. fiveable.meresearchgate.net These networks often exhibit enhanced mechanical, thermal, and chemical properties compared to linear polymers. fiveable.me The strategic use of such monomers is crucial for developing advanced polymeric materials for a variety of applications, including coatings, adhesives, and high-performance plastics. fiveable.me

The molecule is also a prime example of a polyol-derived precursor. Polyols, particularly low molecular weight polyols like pentaerythritol, are widely used in polymer chemistry as crosslinking agents and chain extenders. wikipedia.org They form the backbone of important polymers like alkyd resins and polyurethanes. wikipedia.orgmdpi.com By functionalizing the hydroxyl groups of the polyol, a wide variety of precursors for polymer synthesis can be created. In the case of pentaerythritol tetrakis (cyanoacetate), the four reactive cyanoacetate groups provide multiple sites for polymerization or further chemical modification.

The core structure of pentaerythritol provides a neopentane (B1206597) backbone, which imparts thermal stability, while the four cyanoacetate groups offer sites for reactions such as Knoevenagel condensation and Michael addition. wikipedia.org This tetra-functionality allows for the potential creation of highly cross-linked materials.

Current Academic Landscape and Scholarly Interest in Advanced Polyfunctional Compounds

The current academic landscape shows a strong and growing interest in polyfunctional compounds. sumdu.edu.uaquora.comlibretexts.orgbritannica.comvedantu.com These compounds are central to the design of new materials with tailored properties. Research often focuses on creating molecules with multiple, and often different, functional groups to achieve specific outcomes, such as self-healing materials, drug delivery systems, and advanced composites. libretexts.org The ability to control the spatial arrangement of functional groups on a central scaffold, as is the case with pentaerythritol derivatives, is a key aspect of modern molecular design.

Properties

IUPAC Name |

[3-(2-cyanoacetyl)oxy-2,2-bis[(2-cyanoacetyl)oxymethyl]propyl] 2-cyanoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O8/c18-5-1-13(22)26-9-17(10-27-14(23)2-6-19,11-28-15(24)3-7-20)12-29-16(25)4-8-21/h1-4,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQAGAJZBGSZIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(=O)OCC(COC(=O)CC#N)(COC(=O)CC#N)COC(=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401141205 | |

| Record name | 1,1′-[2,2-Bis[[(cyanoacetyl)oxy]methyl]-1,3-propanediyl] bis(2-cyanoacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401141205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178671-69-7 | |

| Record name | 1,1′-[2,2-Bis[[(cyanoacetyl)oxy]methyl]-1,3-propanediyl] bis(2-cyanoacetate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178671-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-[2,2-Bis[[(cyanoacetyl)oxy]methyl]-1,3-propanediyl] bis(2-cyanoacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401141205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentaerythritoltetracyanoacetic ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Esterification and Transesterification Pathways for Pentaerythritol (B129877) Core Functionalization

The core of synthesizing pentaerythritol tetrakis(cyanoacetate) lies in the formation of four ester bonds between the pentaerythritol molecule and four cyanoacetate (B8463686) moieties. This can be accomplished through direct reaction with cyanoacetic acid or by an ester exchange reaction with a cyanoacetate ester.

Direct esterification involves the reaction of pentaerythritol with four equivalents of cyanoacetic acid. This reaction is typically performed in the presence of an acid catalyst and often requires the removal of water as a byproduct to drive the equilibrium towards the formation of the tetraester. ajgreenchem.com Solvents like toluene (B28343) are frequently used to facilitate the removal of water through azeotropic distillation using a Dean-Stark apparatus. ajgreenchem.comchemicalbook.com

C(CH₂OH)₄ + 4 NCCH₂COOH → C(CH₂OOCCH₂CN)₄ + 4 H₂O

Key parameters influencing the reaction include temperature, catalyst type and concentration, and the efficiency of water removal. The reaction temperature is typically elevated to facilitate both the reaction rate and the distillation of the water-toluene azeotrope. ajgreenchem.comgoogle.com

Transesterification, or ester exchange, is an alternative pathway that involves reacting pentaerythritol with a lower alkyl ester of cyanoacetic acid, such as methyl cyanoacetate or ethyl cyanoacetate. This process is generally carried out at high temperatures in the presence of a transesterification catalyst. google.com The reaction is driven to completion by removing the low-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) from the reaction mixture, often under reduced pressure or by distillation. google.comsemanticscholar.org

The general reaction scheme is:

C(CH₂OH)₄ + 4 NCCH₂COOR' → C(CH₂OOCCH₂CN)₄ + 4 R'OH (where R' is typically methyl or ethyl)

This method can be advantageous as it may proceed under milder conditions compared to direct esterification and can sometimes result in cleaner reactions with fewer byproducts. semanticscholar.org The choice of catalyst is crucial, with alkali metal alkoxides like sodium methoxide (B1231860) being particularly effective. google.comugm.ac.id

| Parameter | Direct Esterification | Transesterification |

| Reactants | Pentaerythritol, Cyanoacetic Acid | Pentaerythritol, Alkyl Cyanoacetate |

| Byproduct | Water | Low-boiling Alcohol |

| Catalysts | Strong acids (e.g., p-TsOH, H₂SO₄) | Bases (e.g., NaOCH₃) or Acids |

| Driving Force | Removal of water (azeotropic distillation) | Removal of alcohol (distillation, vacuum) |

Knoevenagel Condensation Strategies in Cyanoacetate Chemistry

The Knoevenagel condensation is a fundamental reaction in organic chemistry involving the nucleophilic addition of a compound with an active methylene (B1212753) group (like a cyanoacetate ester) to a carbonyl group of an aldehyde or ketone, followed by dehydration. wikipedia.orgresearchgate.net This reaction does not directly produce pentaerythritol tetrakis(cyanoacetate) but is a key reaction of the cyanoacetate functional group itself.

The general form of the Knoevenagel condensation is: R₁R₂C=O + Z-CH₂-Z' --(Base)--> R₁R₂C=C(Z)Z' + H₂O

Where Z and Z' are electron-withdrawing groups, such as CN and COOR. The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org This condensation is crucial for forming carbon-carbon bonds and is widely used to synthesize α,β-unsaturated products. rsc.org For instance, the cyanoacetate groups on a molecule like pentaerythritol tetrakis(cyanoacetate) could potentially undergo further modification via Knoevenagel condensation if reacted with aldehydes or ketones, demonstrating the synthetic versatility of the cyanoacetate moiety.

Advanced Catalysis in Pentaerythritol Tetrakis(cyanoacetate) Synthesis

The efficiency of both direct esterification and transesterification is highly dependent on the catalyst used. Both acid and base catalysts are employed to accelerate the reaction towards the desired tetraester product.

Acid catalysts are predominantly used for direct esterification reactions. ajgreenchem.com The catalyst functions by protonating the carbonyl oxygen of the cyanoacetic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of pentaerythritol.

Commonly used homogeneous acid catalysts include:

p-Toluenesulfonic acid (p-TsOH): Effective and widely used for esterifications. ajgreenchem.comchemicalbook.com

Sulfuric acid (H₂SO₄): A strong and inexpensive catalyst, though it can sometimes lead to side reactions. chemspider.com

Methane sulfonic acid: Another strong acid catalyst used in esterification. ajgreenchem.com

Heterogeneous acid catalysts, such as phosphotungstic acid, have also been developed. google.com These offer advantages like high catalytic activity, easier separation from the reaction mixture, and the potential for recycling, making the process more environmentally friendly. ajgreenchem.compatsnap.com

| Catalyst | Reaction Type | Typical Conditions | Reference |

| p-Toluenesulfonic acid | Direct Esterification | 130-160°C, Toluene, Water removal | ajgreenchem.comchemicalbook.com |

| Phosphotungstic acid | Direct Esterification | 120-160°C, Reflux | google.com |

| Sulfuric acid | Direct Esterification | Room Temperature to 10°C | chemspider.com |

Base catalysis is the preferred method for transesterification reactions. google.comugm.ac.id The base, typically a strong alkoxide like sodium methoxide, deprotonates the hydroxyl groups of pentaerythritol, converting them into more potent nucleophiles (alkoxides). These alkoxides then attack the electrophilic carbonyl carbon of the cyanoacetate ester, leading to the displacement of the smaller alcohol.

While sodium methoxide is a common choice, other bases can also be employed. google.comugm.ac.id

Lithium hydroxide: Can be used as a catalyst in transesterification. Its effectiveness depends on the specific reaction conditions.

Ammonium acetate (B1210297): This salt of a weak acid and weak base can act as a catalyst, particularly in reactions like the Knoevenagel condensation. Its utility in the transesterification of pentaerythritol would depend on its ability to facilitate the nucleophilic exchange under the reaction conditions. For example, diisopropylethylammonium acetate (DIPEAc) has been shown to be an effective catalyst for Knoevenagel condensations involving ethyl cyanoacetate. scielo.org.mx

| Catalyst | Reaction Type | Mechanism | Reference |

| Sodium Methoxide | Transesterification | Deprotonates pentaerythritol's -OH groups | google.comugm.ac.id |

| Diisopropylethylammonium acetate (DIPEAc) | Knoevenagel Condensation | Deprotonates the active methylene compound | scielo.org.mx |

Purity Enhancement and Isolation Techniques for Synthetic Products and Intermediates

The synthesis of Pentaerythritol tetrakis(cyanoacetate) yields a crude product that necessitates rigorous purification to remove unreacted starting materials, catalysts, and byproducts. Similarly, the intermediates formed during the synthesis require careful isolation and purification to ensure the desired final product quality. The purification strategies for both the final product and its intermediates are critical for achieving high purity levels essential for its applications. Common techniques employed include recrystallization, distillation, solvent extraction, and chromatography, tailored to the specific properties of the compound at each synthetic stage.

Recrystallization is a primary method for the purification of solid Pentaerythritol tetrakis(cyanoacetate) and its solid intermediates. This technique relies on the differences in solubility of the compound and its impurities in a selected solvent system at varying temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature and allow it to crystallize upon cooling, while the impurities remain dissolved in the mother liquor. The choice of solvent is crucial and is determined by the polarity and solubility characteristics of the compound. For analogous pentaerythritol esters, solvents such as methanol and acetonitrile (B52724) have been effectively used for recrystallization. chalmers.se

For liquid intermediates or the final product if it is in a liquid state, vacuum distillation is a preferred method of purification. This technique separates compounds based on differences in their boiling points. By reducing the pressure, the boiling points of the compounds are lowered, which is particularly advantageous for high-boiling and thermally sensitive compounds like many pentaerythritol esters, preventing their decomposition at high temperatures. chalmers.se

Solvent extraction is another valuable technique for the initial purification of the crude reaction mixture. This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For instance, washing the crude product with a dilute aqueous basic solution, such as sodium bicarbonate, can effectively remove acidic impurities like unreacted cyanoacetic acid or acidic catalysts. Subsequent washing with water helps in removing any residual base and water-soluble impurities.

In cases where simple physical separation methods are insufficient to achieve the desired purity, chromatographic techniques are employed. Column chromatography, for example, can separate the target compound from closely related impurities based on their differential adsorption onto a stationary phase (like silica (B1680970) gel or alumina) and their solubility in a mobile phase. While specific chromatographic conditions for Pentaerythritol tetrakis(cyanoacetate) are not extensively detailed in the available literature, methods developed for other pentaerythritol esters can be adapted. High-performance liquid chromatography (HPLC) is a powerful analytical tool to assess the purity of the final product and can also be used for preparative-scale purification.

The following table summarizes the common purification techniques that can be applied to Pentaerythritol tetrakis(cyanoacetate) and its synthetic intermediates, along with their primary purpose and the types of impurities they are effective at removing.

| Purification Technique | Purpose | Impurities Removed |

| Recrystallization | Purification of solid compounds | Soluble impurities, byproducts with different solubility profiles |

| Vacuum Distillation | Purification of high-boiling liquid compounds | Non-volatile impurities, solvents, compounds with different boiling points |

| Solvent Extraction | Initial cleanup of crude reaction mixture | Unreacted starting materials, catalysts, water-soluble byproducts |

| Column Chromatography | High-purity separation | Structurally similar byproducts, isomers, trace impurities |

The selection and sequence of these purification steps are critical in obtaining Pentaerythritol tetrakis(cyanoacetate) of high purity. A multi-step purification protocol, often combining several of these techniques, is typically necessary to achieve a product that meets stringent quality specifications.

Reaction Mechanisms and Kinetic Investigations

Mechanistic Elucidation of Cyanoacetate (B8463686) Functional Group Reactivity

The reactivity of the cyanoacetate functional group is largely dictated by the presence of two strong electron-withdrawing groups, the nitrile (-CN) and the ester (-COOR), attached to the same carbon atom. This electronic arrangement renders the α-carbon acidic and the β-carbon of the corresponding vinyl monomer highly electrophilic. The methylene (B1212753) group in compounds like ethyl cyanoacetate is particularly reactive and can participate in a variety of condensation reactions. nih.govwikipedia.org

One of the most characteristic reactions of the cyanoacetate group is the Knoevenagel condensation. In this reaction, the active methylene group is deprotonated by a weak base to form a carbanion, which then acts as a nucleophile, attacking an aldehyde or ketone. This is followed by a dehydration step to yield a C=C double bond. researchgate.net The versatility of the cyanoacetate group as a synthetic building block stems from its three reactive centers: the nitrile, the ester, and the acidic methylene site. wikipedia.org

Furthermore, the double bond in α-cyanoacrylates is highly activated towards nucleophilic attack. This high reactivity is the driving force behind the rapid polymerization of cyanoacrylate monomers. nih.govpcbiochemres.com Even weak nucleophiles can initiate polymerization, a characteristic that is central to their use as instant adhesives where trace amounts of moisture on a surface can trigger the reaction. pcbiochemres.comlibretexts.org The resulting carbanion is resonance-stabilized by both the nitrile and the ester groups, which facilitates the polymerization process. pcbiochemres.com

Anionic Polymerization Mechanisms of Cyanoacrylates

The polymerization of cyanoacrylates is predominantly initiated by an anionic mechanism, which is known for its extremely high reaction rates. pcbiochemres.comresearchgate.net This rapid polymerization is responsible for the quick-setting nature of cyanoacrylate-based adhesives. nih.govbohrium.com

Anionic polymerization of cyanoacrylates can be initiated by a wide range of nucleophiles, including weak bases such as water, alcohols, amines, and phosphines. pcbiochemres.comwikipedia.org The initiation process involves the conjugate addition of the nucleophile to the electrophilic β-carbon of the cyanoacrylate monomer's double bond. pcbiochemres.com This attack breaks the carbon-carbon double bond and generates a propagating carbanion on the α-carbon. pcbiochemres.com This carbanion is the active species responsible for chain growth and is stabilized by resonance through the adjacent nitrile and ester groups. pcbiochemres.com

For instance, when water acts as the initiator, a hydroxyl ion attacks the monomer, leading to the formation of the carbanion. pcbiochemres.com Similarly, amines or phosphines can initiate polymerization, which in some cases can proceed through a zwitterionic mechanism where the initiator becomes covalently bonded to the polymer chain. nih.govrsc.org The choice of initiator is crucial as it can influence the polymerization kinetics and the properties of the resulting polymer. wikipedia.org Even halide ions can initiate the polymerization of highly electrophilic monomers like cyanoacrylates. wikipedia.org

The propagation step in the anionic polymerization of cyanoacrylates is characterized by the rapid, sequential addition of monomer molecules to the growing carbanionic chain end. nih.gov This process continues until the monomer is consumed or a termination or chain transfer event occurs. nih.gov The propagation rate coefficients (k_p) for cyanoacrylates are significantly high, with values reported to be close to 10^6 L·mol⁻¹·s⁻¹ in tetrahydrofuran (B95107) (THF) at 20°C. nih.govsemanticscholar.org This is substantially greater than the k_p for the anionic polymerization of other monomers like methyl methacrylate (B99206) under similar conditions. nih.gov

| Monomer | Initiator System | Solvent | Temperature (°C) | Propagation Rate Coefficient (k_p) (L·mol⁻¹·s⁻¹) |

| n-Butyl 2-cyanoacrylate | Tetrabutylammonium salts | THF | 20 | ~10^6 |

| Methyl methacrylate | Tetraphenylphosphonium salt | THF | 20 | 775 |

The rapid initiation and propagation can lead to characteristics approaching those of a living polymerization, where the molecular weight of the polymer is determined by the monomer-to-initiator ratio. nih.govnih.gov However, achieving true living polymerization is challenging due to the high reactivity of the propagating species, which can lead to chain transfer or termination reactions. rsc.orgnih.gov

Strategies to control the chain growth have been explored. One approach involves using frustrated Lewis pairs (FLPs) as initiators. A hydrogenated FLP, [TMPH+][HB(C6F5)3–], has been shown to promote a controlled living ionic polymerization of cyanoacrylates. rsc.orgnih.gov This method allows for the controlled growth of homopolymers and the synthesis of block copolymers with defined sequences by reducing the typically fast propagation rate. nih.gov Chain transfer can occur in the presence of weak acids, where a proton is transferred to the propagating carbanion, terminating that chain but generating a new anion that can initiate another chain. nih.gov Strong acids, however, will terminate the polymerization completely as their conjugate bases are not nucleophilic enough to re-initiate. nih.gov

Radical Polymerization Mechanisms of Cyanoacrylates

While anionic polymerization is the more common and facile pathway, radical polymerization of cyanoacrylates is also possible, though it requires more controlled conditions. nih.govresearchgate.netnih.gov This method is particularly useful for creating copolymers with other vinyl monomers, which is difficult to achieve through anionic means. nih.gov To prevent the dominant anionic polymerization, radical polymerization must be carried out under acidic conditions using strong organic or mineral acids as anionic inhibitors. nih.govbohrium.com

The general mechanism for radical polymerization involves three main stages: initiation, propagation, and termination. nih.gov Initiation is typically achieved using common radical initiators like 2,2′-azobis(2-methylpropionitrile) (AIBN), which decomposes upon heating to form initiating radicals. nih.gov These radicals then add to the cyanoacrylate monomer to form a propagating radical. nih.gov This is followed by the rapid addition of successive monomers during the propagation stage. nih.gov Termination of the growing polymer chains can occur through disproportionation or combination of two propagating radicals. nih.govmdpi.com Chain transfer reactions can also occur, where the radical activity is transferred to another molecule, such as a solvent, creating a new radical that can initiate a new chain. nih.govmdpi.com

| Monomer | k_p/k_t^0.5 (L·mol⁻¹·s⁻¹)^0.5 at 60 °C |

| Methyl 2-cyanoacrylate | 0.021 |

| Methyl methacrylate (MMA) | 0.0144 |

| Styrene (St) | 0.00166 |

Controlled Radical Polymerization (CRP) Methodologies (e.g., Atom Transfer Radical Polymerization (ATRP))

Controlled radical polymerization (CRP) techniques offer a way to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. sigmaaldrich.com Among these, Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are two of the most prominent methods. nih.govresearchgate.net

There has been limited reporting on the CRP of cyanoacrylates. One successful example utilized RAFT polymerization to create block copolymers containing poly(cyanoacrylates). mdpi.com Given that cyanoacrylates propagate via a tertiary radical, a bulky macro-RAFT agent derived from poly(methyl methacrylate) was employed. mdpi.com The controlled nature of the polymerization was evidenced by the shift in molecular weight distributions to higher values with increasing monomer conversion, while maintaining a relatively narrow and mono-modal distribution. mdpi.com

ATRP, another powerful CRP technique, relies on a reversible redox process catalyzed by a transition metal complex, which establishes a dynamic equilibrium between active propagating radicals and dormant species. researchgate.net While widely used for many monomers, its application to cyanoacrylates is not as extensively documented, likely due to the monomer's high reactivity and sensitivity to certain catalytic systems. The principles of ATRP, however, provide a potential pathway for the controlled synthesis of poly(cyanoacrylates) if appropriate catalytic systems and reaction conditions can be identified. sigmaaldrich.comnih.gov

Thiol-X Click Reactions Utilizing Pentaerythritol-Based Multifunctional Cores (Analogous Studies)

Pentaerythritol (B129877) and its derivatives serve as versatile multifunctional cores for creating cross-linked polymer networks through "click" chemistry. wikipedia.org Thiol-X reactions, such as thiol-ene and thiol-Michael additions, are particularly well-suited for this purpose due to their high efficiency, selectivity, and mild reaction conditions. These reactions are often used with pentaerythritol-based monomers like pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) and pentaerythritol tetraacrylate (PETA). wikipedia.orgchemicalbook.comsigmaaldrich.com

The thiol-ene reaction is a radical-mediated addition of a thiol to an alkene (the "ene"). nih.gov The reaction proceeds via a step-growth mechanism involving the propagation of a thiyl radical through the vinyl group, followed by a chain transfer from the resulting carbon-centered radical to another thiol group, regenerating the thiyl radical. nih.gov This process can be initiated photochemically, allowing for spatial and temporal control over the cross-linking process. nih.gov

The thiol-Michael addition, on the other hand, is the conjugate addition of a thiol to an electron-deficient alkene, such as an acrylate (B77674). researchgate.netnsf.gov This reaction is typically catalyzed by a nucleophile or a base. nsf.gov The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the alkene. nsf.gov This reaction is highly efficient and proceeds rapidly to high conversions. researchgate.net Studies have investigated various amine and phosphine (B1218219) catalysts for these reactions, demonstrating that phosphines can be particularly effective, yielding complete conversion in minutes under optimized conditions. rsc.org

Polymeric networks have been successfully prepared through thiol-ene click reactions of PETMP with multifunctional acrylates like PETA. chemicalbook.com These reactions lead to the formation of degradable polymer networks. chemicalbook.com Similarly, hydrogels have been synthesized via thiol-ene reactions between PETMP and polyethylene (B3416737) glycol diacrylate (PEGDA), with the gel formation efficiency being dependent on the stoichiometric ratio of acrylate to thiol groups. researchgate.netreading.ac.uk

The kinetics and efficiency of thiol-Michael reactions are influenced by the substitution on the thiol group. nsf.gov These reactions are fundamental to creating well-defined polymer networks with tunable properties, making them highly relevant for applications in biomaterials and advanced composites. nih.govresearchgate.net

Thiol-Ene Reaction Kinetics and Selectivity

The thiol-ene reaction typically proceeds via a free-radical mechanism, involving the addition of a thiyl radical to a carbon-carbon double bond. However, in the case of 2-cyanoacrylates, the extreme electron deficiency of the double bond makes the radical-mediated thiol-ene pathway less favorable compared to the anionic thiol-Michael addition. The high susceptibility of the 2-cyanoacrylate double bond to nucleophilic attack means that even weak bases can initiate an anionic polymerization, which often competes with or dominates over a free-radical process.

For a true thiol-ene reaction to occur, a free radical initiator (e.g., a photoinitiator) would be required to generate thiyl radicals. These radicals would then add to the double bond of the cyanoacrylate. The selectivity of this addition would favor the formation of a thioether linkage at the β-carbon, resulting in a more stable α-cyano-α-carboxy radical. However, the kinetics of this radical process are often overshadowed by the rapid anionic reactions.

Thiol-Michael Addition Reactions and Their Tunability

The Thiol-Michael addition is the predominant reaction pathway for thiols with 2-cyanoacrylates. This reaction is a nucleophilic conjugate addition that can be catalyzed by even weak bases. The mechanism involves the deprotonation of the thiol to form a highly nucleophilic thiolate anion, which then attacks the electrophilic β-carbon of the cyanoacrylate.

The reaction is known to be exceptionally fast. usm.edu The rate of the thiol-Michael addition to cyanoacrylates is significantly influenced by the nucleophilicity of the catalyst and the acidity of the thiol. usm.edu The tunability of this reaction can be achieved by controlling several factors:

Catalyst: The choice of catalyst (typically a base) can modulate the reaction rate. Stronger bases will lead to a higher concentration of thiolate anions and thus a faster reaction. However, very strong bases can also promote the competing anionic homopolymerization of the cyanoacrylate. nih.gov

Solvent: The polarity of the solvent can influence the reaction kinetics.

Stoichiometry: The ratio of thiol to cyanoacrylate functional groups is a critical parameter for controlling the properties of the resulting polymer network.

Due to the high reactivity, the thiol-Michael addition to pentaerythritol tetrakis(2-cyanoacrylate) is expected to proceed rapidly at room temperature, leading to the formation of a cross-linked polymer network. The kinetics of this reaction with multifunctional monomers such as pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) and acrylates have been studied, showing that the reaction can be controlled to form programmable polymer networks. nih.govresearchgate.net

Table 1: Representative Kinetic Parameters for Thiol-Michael Addition Reactions

| Thiol Monomer | Vinyl Monomer | Catalyst | Rate Constant (k) | Reference |

| Hexanethiol | Hexyl Acrylate | Triethylamine | Slow | usm.edu |

| Hexanethiol | Hexyl Acrylate | Hexylamine | Faster than TEA | usm.edu |

| Butyl 3-mercaptopropionate | Ethyl Vinyl Sulfone | Photobase Generator | Kp/Kct dependent | nih.gov |

| Pentaerythritol tetrakis(3-mercaptopropionate) | Pentaerythritol tetraacrylate | Amine | Rapid Gelation | reading.ac.ukresearchgate.net |

Charge Transfer Phenomena in Photoinitiated Polymerization

In the context of photoinitiated polymerization, charge-transfer complexes can play a significant role. For cyanoacrylates, it has been shown that they can form charge-transfer complexes with certain photoinitiators, such as classical metallocenes (e.g., ferrocene). researchgate.net Upon irradiation, an electron is transferred from the metallocene (the donor) to the cyanoacrylate (the acceptor), leading to the formation of a metallocenium cation and a cyanoacrylate radical anion. This radical anion can then initiate the anionic polymerization of the cyanoacrylate monomer. researchgate.net

The formation of these charge-transfer complexes can be observed spectroscopically and is crucial for the photoinitiation process. The efficiency of the polymerization can be influenced by the stability of the charge-transfer complex and the quantum yield of radical ion formation.

Elucidating Side Reactions and Competing Pathways

The high reactivity of the 2-cyanoacrylate moiety leads to several potential side reactions and competing pathways during polymerization. The most significant of these is the anionic homopolymerization of the cyanoacrylate. nih.govpcbiochemres.com

Anionic Homopolymerization: This is a very rapid process that can be initiated by weak bases, including water, amines, and even the thiolate anions present in the thiol-Michael addition reaction. pcbiochemres.com This competing reaction can lead to a more complex polymer network structure and can make it challenging to control the stoichiometry of the thiol-Michael addition. In systems with multifunctional acrylates, homopolymerization is a known competitive reaction. researchgate.net

Radical Homopolymerization: While less favorable than anionic polymerization, radical homopolymerization of cyanoacrylates can occur, particularly under acidic conditions where the anionic pathway is suppressed. nih.gov

The presence of these competing pathways necessitates careful control of reaction conditions, such as catalyst choice and concentration, to favor the desired thiol-Michael addition reaction and achieve a well-defined polymer network.

Polymerization Research and Polymeric Architecture Design

Synthesis and Characterization of Poly(Pentaerythritol Tetrakis (Cyanoacetate))-Based Polymers

The synthesis of polymers based on pentaerythritol (B129877) tetrakis (cyanoacetate) can theoretically proceed through polymerization mechanisms common to alkyl cyanoacrylates, primarily anionic and radical polymerization. The resulting polymers are expected to be highly branched or cross-linked due to the monomer's tetrafunctionality.

Characterization of these polymers would involve a suite of analytical techniques to determine their molecular structure, thermal properties, and morphology. Fourier-transform infrared (FTIR) spectroscopy would be employed to confirm the polymerization of the cyanoacrylate groups by observing the disappearance of the C=C bond absorption and the retention of the cyano (C≡N) and ester (C=O) functionalities. Nuclear magnetic resonance (NMR) spectroscopy would provide detailed information about the polymer structure.

Thermal analysis techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be crucial for determining the thermal stability and glass transition temperature (Tg) of the resulting polymers. The high cross-link density anticipated in polymers derived from this monomer is expected to result in high thermal stability and a high Tg.

Illustrative Data on Polymer Characterization:

The following table provides hypothetical characterization data for a polymer synthesized from pentaerythritol tetrakis (cyanoacetate), based on typical values for cross-linked poly(alkyl cyanoacrylates).

| Property | Expected Value/Observation |

| FTIR Spectroscopy | Disappearance of vinyl C=C peak (~1620-1640 cm⁻¹) |

| Retention of C≡N peak (~2220-2260 cm⁻¹) | |

| Retention of C=O ester peak (~1735-1750 cm⁻¹) | |

| Thermal Stability (TGA) | High decomposition temperature (>300 °C) |

| Glass Transition (DSC) | High glass transition temperature (Tg > 150 °C) |

| Solubility | Insoluble in common organic solvents due to cross-linking |

Homopolymerization Studies and Polymerization Behavior

The homopolymerization of pentaerythritol tetrakis (cyanoacetate) is expected to proceed rapidly via anionic polymerization, a characteristic feature of cyanoacrylate monomers. This can be initiated by weak bases, including moisture. The presence of four cyanoacetate (B8463686) groups on a single molecule suggests that polymerization will lead to the rapid formation of a rigid, three-dimensional network.

The polymerization behavior can be described by the following key aspects:

Anionic Polymerization: This is the most common and rapid polymerization method for cyanoacrylates. Initiation can occur with anions such as hydroxyl ions present in water. The reaction involves the nucleophilic attack of the initiator on the electron-deficient carbon of the vinyl group.

Radical Polymerization: While less common for cyanoacrylates due to the high reactivity towards anionic polymerization, radical polymerization can be achieved under specific conditions, typically in the presence of an acid to inhibit the anionic pathway.

Network Formation: Due to the tetrafunctionality of the monomer, homopolymerization will inherently lead to a cross-linked network. The kinetics of gelation and the final network properties would be dependent on the polymerization conditions, such as initiator concentration and temperature.

Copolymerization Strategies for Tailored Polymeric Systems

Copolymerization offers a strategy to modify the properties of the resulting polymers, such as flexibility, degradation rate, and functional group density. Pentaerythritol tetrakis (cyanoacetate) can be copolymerized with various monofunctional or multifunctional monomers to create tailored polymeric systems.

Graft copolymerization involves the attachment of polymer chains (grafts) to a main polymer backbone. In the context of pentaerythritol tetrakis (cyanoacetate), this can be approached in two primary ways:

"Grafting from": In this method, initiating sites are created on a polymer backbone, from which the pentaerythritol tetrakis (cyanoacetate) can be polymerized. This would result in a polymer with highly cross-linked grafts.

"Grafting to": This involves attaching pre-formed polymer chains to a backbone. While less straightforward for a tetrafunctional monomer, it could be envisioned by reacting a partially polymerized, still soluble oligomer of pentaerythritol tetrakis (cyanoacetate) with a functionalized polymer backbone.

The synthesis of block copolymers involving pentaerythritol tetrakis (cyanoacetate) is challenging due to its high reactivity and tendency to form networks. However, controlled polymerization techniques could potentially be employed to create well-defined architectures. For instance, a living polymerization technique could be used to grow a linear polymer chain, which is then end-capped with pentaerythritol tetrakis (cyanoacetate). Subsequent polymerization from the cyanoacetate groups would lead to the formation of a star-shaped block copolymer with a cross-linked core.

Cross-linking and Network Formation in Polymer Systems

The primary application of a tetrafunctional monomer like pentaerythritol tetrakis (cyanoacetate) in polymer systems is as a cross-linking agent. Its incorporation into a polymer formulation can significantly enhance the mechanical properties, thermal stability, and chemical resistance of the final material.

The efficiency of cross-linking is dependent on several factors, including the concentration of the cross-linker, the reactivity of the comonomers, and the polymerization conditions. The high density of reactive sites on pentaerythritol tetrakis (cyanoacetate) allows for the formation of densely cross-linked networks even at low concentrations.

Illustrative Table of Cross-linked Polymer Properties:

This table shows the hypothetical effect of increasing the concentration of pentaerythritol tetrakis (cyanoacetate) as a cross-linker in a generic acrylate (B77674) polymer system.

| Concentration of Cross-linker (%) | Tensile Modulus (MPa) | Glass Transition Temperature (°C) | Swelling Ratio in Toluene (B28343) |

| 0 | 10 | 80 | Dissolves |

| 1 | 50 | 95 | 5.2 |

| 5 | 200 | 120 | 2.1 |

| 10 | 500 | 150 | 1.3 |

In situ polymerization involves the polymerization of a monomer or a monomer mixture in the presence of a pre-existing component, such as a filler or another polymer, to form a composite material. For pentaerythritol tetrakis (cyanoacetate), in situ polymerization can be a powerful method for fabricating robust polymer networks within a matrix.

One notable application of in situ polymerization of cyanoacrylates is in the formation of polymer films on surfaces. For instance, the monomer can be applied to a substrate, and polymerization can be initiated by the moisture present on the surface, leading to the formation of a thin, cross-linked polymer film. This technique can be utilized to create protective coatings or to modify the surface properties of materials. Another approach involves the in situ polymerization of cyanoacrylates within a hydrogel to form a diffusion barrier, which can be useful in controlled drug release applications. nih.gov

Photoinitiated Cross-linking for Spatial and Temporal Control

There is no available research data detailing the use of Pentaerythritol tetrakis (cyanoacetate) in photoinitiated cross-linking processes. While the principles of photoinitiated cross-linking are well-established for multifunctional monomers, allowing for precise spatial and temporal control over polymer network formation, specific studies involving the cyanoacetate derivative of pentaerythritol have not been identified.

Investigations into Polymerization-Induced Phase Separation

Similarly, a thorough search did not yield any studies on the role of Pentaerythritol tetrakis (cyanoacetate) in polymerization-induced phase separation (PIPS). PIPS is a versatile method to create complex polymer morphologies, but there is no documented research that investigates the behavior of this specific compound within such systems.

Due to the absence of research findings, data tables and detailed discussions for the specified subsections concerning Pentaerythritol tetrakis (cyanoacetate) cannot be provided.

Derivatization and Functionalization for Specialized Research Applications

Synthesis of Novel Functionalized Pentaerythritol (B129877) Tetrakis (Cyanoacetate) Derivatives

The synthesis of functionalized derivatives of pentaerythritol is a significant area of research, allowing for the creation of new molecules with specific activities and applications. While direct derivatization of pentaerythritol tetrakis(cyanoacetate) is not extensively documented in publicly available literature, the modification of the core pentaerythritol structure with various aldehydes and nucleophilic reagents has been explored to produce a range of derivatives. For instance, the reaction of pentaerythritol with different aldehydes can yield mono- and di-acetal derivatives researchgate.netresearchgate.net.

These synthetic strategies can be hypothetically extended to pentaerythritol tetrakis(cyanoacetate) to introduce new functional groups. The reactivity of the cyano and ester moieties in the cyanoacetate (B8463686) group offers potential for a variety of chemical transformations.

Hypothetical Synthetic Pathways for Derivatization:

| Starting Material | Reagent | Potential Derivative | Potential Application |

| Pentaerythritol tetrakis(cyanoacetate) | Amine (R-NH2) | Amide-functionalized derivative | Polymer building block |

| Pentaerythritol tetrakis(cyanoacetate) | Alcohol (R-OH) | Transesterified derivative | Plasticizer, coating additive |

| Pentaerythritol tetrakis(cyanoacetate) | Reducing agent (e.g., LiAlH4) | Amino alcohol derivative | Ligand for metal complexes |

This table presents hypothetical derivatization reactions based on the known reactivity of cyanoacetate compounds.

Integration of the Compound into Multi-functional Polymer Systems and Nanoparticles

The integration of pentaerythritol derivatives into polymer systems is a well-established method for enhancing material properties. For example, pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) is utilized as a primary antioxidant to stabilize polymers like polyethylene (B3416737) and polypropylene. wikipedia.org The core structure of pentaerythritol provides a scaffold for attaching multiple functional groups, which can then be incorporated into larger polymer networks.

While specific research on the integration of pentaerythritol tetrakis(cyanoacetate) into polymers is limited, its structure suggests potential as a cross-linking agent or as a monomer in polymerization reactions. The cyano groups could potentially undergo polymerization or be modified to participate in various "click" chemistry reactions, facilitating the formation of complex polymer architectures.

The use of poly(alkyl cyanoacrylate)s for creating nanoparticles for drug delivery is a testament to the utility of the cyanoacrylate moiety in nanomaterials. researchgate.net This suggests that pentaerythritol tetrakis(cyanoacetate) could serve as a precursor for the synthesis of cross-linked, biodegradable nanoparticles with potential applications in nanomedicine.

Potential Roles in Polymer and Nanoparticle Systems:

| System | Potential Role of Pentaerythritol tetrakis(cyanoacetate) | Resulting Property |

| Polymer Network | Cross-linking agent | Increased rigidity and thermal stability |

| Nanoparticles | Monomer/precursor | Formation of biodegradable nanocarriers |

| Polymer Blend | Additive | Modification of mechanical or optical properties |

This table outlines potential applications based on the functional groups of the compound and established principles of polymer chemistry.

Surface Functionalization via Polymerization Techniques for Interface Engineering

Surface functionalization is a critical process for tailoring the interactions between a material and its environment, with significant implications for fields like nanomedicine and materials science. nih.gov The ability to control the surface properties of nanoparticles, for instance, is essential for their effective use in biological systems.

Pentaerythritol derivatives have been utilized in the creation of functional surfaces. For example, thiol-ene click reactions involving pentaerythritol tetrakis(3-mercaptopropionate) have been used to create polymeric networks and nanoparticles. reading.ac.uk The surface chemistry of these nanoparticles can be controlled by adjusting the ratio of the reactants, leading to surfaces with either thiol or acrylate (B77674) groups. reading.ac.uk

Given the reactivity of its cyanoacetate groups, pentaerythritol tetrakis(cyanoacetate) could potentially be used in surface-initiated polymerization techniques. This would involve anchoring the molecule to a substrate and then initiating polymerization from the cyanoacetate moieties, resulting in a polymer brush-coated surface with altered properties such as wettability, biocompatibility, or adhesion.

Potential Surface Functionalization Strategies:

| Technique | Role of Pentaerythritol tetrakis(cyanoacetate) | Potential Outcome |

| Surface-Initiated Polymerization | Initiator/Monomer | Creation of polymer brushes on a surface |

| Layer-by-Layer Assembly | Component of a deposited layer | Formation of multilayered thin films |

| Covalent Grafting | Anchoring molecule | Chemical modification of a surface |

This table explores hypothetical strategies for surface functionalization, drawing parallels from related pentaerythritol compounds.

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation and Reaction Progress Monitoring

Spectroscopy is a cornerstone in the analysis of "Pentaerythritol tetrakis (cyanoacetate)," providing non-destructive insights into its chemical identity and behavior.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in "Pentaerythritol tetrakis (cyanoacetate)." By measuring the absorption of infrared radiation by the molecule's bonds, a unique spectral fingerprint is generated. The synthesis of the compound from pentaerythritol (B129877) involves the esterification of hydroxyl (-OH) groups and the introduction of ester (-COO-) and nitrile (-C≡N) functionalities. The FT-IR spectrum confirms the success of this transformation by the disappearance of the broad -OH stretching band from the pentaerythritol starting material (typically around 3300 cm⁻¹) and the appearance of strong, characteristic absorption bands for the new functional groups.

Key vibrational bands in the FT-IR spectrum of "Pentaerythritol tetrakis (cyanoacetate)" are used for its structural confirmation. The presence of a sharp, intense peak for the nitrile group (C≡N) and a strong absorption from the ester carbonyl group (C=O) are definitive indicators of the compound's structure.

| Functional Group | Type of Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium-Strong |

| C≡N (Nitrile) | Stretching | 2240 - 2260 | Medium-Sharp |

| C=O (Ester) | Stretching | 1735 - 1750 | Strong |

| C-O (Ester) | Stretching | 1150 - 1250 | Strong |

| C-C | Stretching | (Fingerprint Region) | Weak-Medium |

This table presents typical wavenumber ranges for the specified functional groups.

Raman spectroscopy is an invaluable technique for monitoring polymerization reactions in real-time (in situ), particularly for monomers like "Pentaerythritol tetrakis (cyanoacetate)" which may be used in adhesive or polymer formulations. spectroscopyonline.commdpi.com This light-scattering technique is highly sensitive to changes in chemical bonds, especially the carbon-carbon double bonds (C=C) often present in polymerizable cyanoacrylate derivatives. nih.gov

During polymerization, the monomer's reactive functional groups are consumed to form the polymer backbone. Raman spectroscopy can track this conversion by monitoring the decrease in intensity of a characteristic vibrational band of the monomer. azom.com For example, in a vinyl-based polymerization, the intensity of the C=C stretching peak (typically around 1610-1640 cm⁻¹) is followed over time. nih.gov As the polymerization proceeds, the intensity of this peak diminishes, allowing for a quantitative measurement of the reaction kinetics and the degree of monomer conversion. mdpi.com The key advantages of Raman spectroscopy for this application include its minimal sample preparation requirements and its ability to perform measurements in aqueous systems or through glass reactor walls. spectroscopyonline.commdpi.com

¹H NMR: The ¹H NMR spectrum of "Pentaerythritol tetrakis (cyanoacetate)" is expected to be relatively simple due to the molecule's high degree of symmetry. Two distinct signals are anticipated: one for the methylene (B1212753) protons of the central pentaerythritol core and another for the methylene protons of the four equivalent cyanoacetate (B8463686) groups. The integration of these signals (the area under the peaks) would correspond to the ratio of protons in each unique environment, providing quantitative confirmation of the structure.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For "Pentaerythritol tetrakis (cyanoacetate)," signals corresponding to the central quaternary carbon, the ester methylene carbons, the cyanoacetate methylene carbons, the ester carbonyl carbons, and the nitrile carbons would be observed. The chemical shifts of these signals are highly characteristic and serve as a reliable fingerprint for the compound's identity and purity.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Quaternary Carbon (C(CH₂O)₄) | - | ~40-50 |

| Ester Methylene (-CC H₂-O-) | ~4.2 - 4.4 | ~60-70 |

| Cyanoacetate Methylene (-O-CO-C H₂-CN) | ~3.5 - 3.7 | ~25-35 |

| Ester Carbonyl (-C =O) | - | ~160-170 |

| Nitrile Carbon (-C ≡N) | - | ~115-125 |

Note: The chemical shifts are predicted values based on standard NMR principles and data for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. While the core structure of "Pentaerythritol tetrakis (cyanoacetate)" does not possess strong chromophores that absorb in the near-UV or visible range, this technique is crucial when the compound is used in photopolymerization systems. researchgate.net

In such applications, a photoinitiator is added to the formulation. This photoinitiator is specifically designed to absorb light at a particular wavelength (e.g., from a UV lamp) and generate reactive species that initiate polymerization. UV-Vis spectroscopy is used to:

Characterize the Photoinitiator: The absorption spectrum of the photoinitiator is measured to determine its maximum absorption wavelength (λₘₐₓ). This ensures that the light source used for curing emits at a wavelength that the photoinitiator can efficiently absorb.

Monitor Reaction Kinetics: By monitoring the decrease in the absorbance of the photoinitiator at its λₘₐₓ over time during UV exposure, the rate of photoinitiator consumption can be measured. researchgate.net This rate is directly related to the rate of polymerization, allowing for detailed kinetic studies of the curing process.

Chromatographic Methods for Separation and Molecular Weight Distribution Analysis

Chromatographic techniques are essential for separating "Pentaerythritol tetrakis (cyanoacetate)" from impurities, unreacted starting materials, or byproducts, thereby enabling its purification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for determining the purity of "Pentaerythritol tetrakis (cyanoacetate)" and for monitoring the progress of its synthesis. The method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent).

For a non-polar compound like a pentaerythritol ester, a non-aqueous reversed-phase HPLC method is often effective. researchgate.net In a typical setup, a chromatogram is produced where the area of the peak corresponding to "Pentaerythritol tetrakis (cyanoacetate)" is proportional to its concentration. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. During synthesis, HPLC can be used to track the consumption of reactants and the formation of the product over time, helping to optimize reaction conditions.

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18 or C8 | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol (B129727)/Water gradient | Elutes compounds from the column. |

| Detector | UV Detector (e.g., at ~210 nm for ester/nitrile) or Evaporative Light Scattering Detector (ELSD) | Detects compounds as they elute. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of separation. |

| Temperature | Ambient or controlled (e.g., 30-40 °C) | Ensures reproducible retention times. |

This table outlines a general-purpose HPLC method applicable to pentaerythritol esters; specific parameters must be optimized for the target analyte.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Polydispersity

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a powerful analytical technique for determining the molecular weight distribution of polymers. campoly.comshimadzu.com The fundamental principle of GPC involves separating molecules based on their size, or more accurately, their hydrodynamic volume in solution. wikipedia.org The process utilizes a column packed with porous gel beads. wikipedia.org As a dilute solution of a polymer passes through the column, larger molecules are excluded from the pores and thus travel a shorter path, eluting first. campoly.com Smaller molecules can penetrate the pores to varying extents, leading to a longer path and later elution. campoly.com A detector, such as a refractive index (RI) detector, measures the concentration of the polymer as it exits the column, generating a chromatogram of concentration versus elution time. campoly.comshimadzu.com

To determine the molecular weight, the system is calibrated using polymer standards of known molecular weights, such as polystyrene or polymethylmethacrylate standards. wikipedia.orghpst.cz A calibration curve is created by plotting the logarithm of the molecular weight against the elution time. shimadzu.com This curve is then used to calculate the molecular weight distribution of an unknown polymer sample. campoly.com

From the molecular weight distribution, several key parameters can be determined:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the weight of each polymer chain.

Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all chains have the same length, while higher values indicate a broader distribution of chain lengths. wikipedia.org

In the context of polymers synthesized from Pentaerythritol tetrakis (cyanoacetate) , for example, through polycondensation reactions, GPC would be an essential tool for characterization. By analyzing the resulting polymer, researchers could determine its average molecular weight and the uniformity of the polymer chains, which are critical parameters influencing the material's physical and mechanical properties. lcms.cz

Table 1: Hypothetical GPC Analysis of a Polymer Derived from Pentaerythritol tetrakis (cyanoacetate)

This interactive table presents hypothetical data from a GPC analysis of a polymer synthesized using Pentaerythritol tetrakis (cyanoacetate). The data illustrates how GPC is used to determine key molecular weight parameters.

| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Elution Peak Time (min) |

| Polymer-PTCA-01 | 15,200 | 28,900 | 1.90 | 18.5 |

| Polymer-PTCA-02 | 21,500 | 45,150 | 2.10 | 16.2 |

| Polymer-PTCA-03 | 18,700 | 34,600 | 1.85 | 17.8 |

Mass Spectrometry for Identification of Reaction Products and Byproducts

Mass spectrometry (MS) is an indispensable analytical technique for identifying and structurally elucidating chemical compounds by measuring their mass-to-charge ratio (m/z). diva-portal.org It is highly sensitive and provides detailed molecular information, making it ideal for analyzing the complex mixtures often generated in chemical reactions. In the synthesis and application of Pentaerythritol tetrakis (cyanoacetate) , MS can be used to confirm the structure of the target molecule, identify intermediates, and characterize any byproducts or degradation products formed during a reaction. researchgate.netnih.gov The technique involves ionizing the sample molecules and then separating the resulting ions based on their m/z ratio, generating a mass spectrum that serves as a molecular fingerprint. diva-portal.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS)

For analyzing complex liquid mixtures, mass spectrometry is often coupled with a separation technique like liquid chromatography (LC). lcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique combines the separation power of LC with the detection capabilities of tandem mass spectrometry (MS/MS). nih.gov In an LC-MS/MS experiment, the sample is first injected into an LC system, where its components are separated based on their affinity for the stationary and mobile phases. The separated components then enter the mass spectrometer. In the first stage of MS, a precursor ion of interest is selected. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of MS. diva-portal.org This fragmentation provides detailed structural information that is crucial for the unambiguous identification of compounds. pqri.org

Table 2: Potential Mass Spectrometry Data for Pentaerythritol tetrakis (cyanoacetate) and Related Species

This interactive table shows hypothetical high-resolution mass spectrometry data that could be obtained for Pentaerythritol tetrakis (cyanoacetate) and a potential hydrolysis byproduct using Q-TOF LC-MS.

| Compound Name | Chemical Formula | Ion Type | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Error (ppm) |

| Pentaerythritol tetrakis (cyanoacetate) | C21H16N4O8 | [M+Na]+ | 475.0860 | 475.0855 | -1.1 |

| Pentaerythritol tris(cyanoacetate) | C18H14N3O7 | [M+Na]+ | 407.0702 | 407.0698 | -1.0 |

Microscopic and Imaging Techniques for Material Morphology and Microstructure Characterization

Microscopic and imaging techniques are vital for understanding the relationship between the structure of a material and its macroscopic properties. These methods provide visual information about the surface topography, morphology, and internal microstructure of materials.

Scanning Electron Microscopy (SEM) for Surface and Cross-sectional Analysis

Scanning Electron Microscopy (SEM) is a widely used technique for producing high-resolution images of a sample's surface. researchgate.net In SEM, a focused beam of electrons is scanned across the surface of a sample. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the sample's surface topography and composition. nih.gov By detecting secondary electrons, an image of the surface morphology can be constructed.

SEM is particularly valuable for characterizing the morphology of polymers and composite materials. For materials derived from Pentaerythritol tetrakis (cyanoacetate) , such as polymer films, fibers, or scaffolds, SEM could be used to:

Analyze surface topography: To visualize the smoothness, roughness, and any surface features of the material.

Examine cross-sections: By fracturing a sample, SEM can be used to study its internal structure, including porosity, phase distribution in a composite, and the thickness of coatings.

Evaluate material processing effects: To observe how different processing conditions affect the final microstructure of the material.

Table 3: Summary of Analytical Techniques and Their Applications for Pentaerythritol tetrakis (cyanoacetate) Research

This table summarizes the applications of the discussed advanced characterization techniques in the context of researching Pentaerythritol tetrakis (cyanoacetate) and its derivatives.

| Analytical Technique | Primary Application | Information Obtained |

| Gel Permeation Chromatography (GPC) | Polymer Molecular Weight Analysis | Mn, Mw, Polydispersity Index (PDI) |

| LC-MS/MS | Identification of Reaction Products | Molecular Structure, Fragmentation Patterns |

| Q-TOF LC-MS | High-Accuracy Mass Determination | Elemental Composition, Identification of Unknowns |

| Scanning Electron Microscopy (SEM) | Surface and Microstructure Imaging | Surface Topography, Porosity, Cross-sectional Morphology |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Molecular Structure, Reactivity, and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. rsdjournal.org It is a valuable tool for predicting the molecular geometry and electronic properties of Pentaerythritol (B129877) tetrakis(cyanoacetate). DFT calculations can determine optimized molecular structures by finding the lowest energy arrangement of atoms. researchgate.net

Key electronic properties that can be elucidated through DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as a smaller gap generally indicates higher chemical reactivity. ias.ac.in The distribution of these frontier orbitals across the molecule can identify the most probable sites for electrophilic and nucleophilic attack. frontiersin.org

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify electron-rich and electron-poor regions, further predicting how the molecule will interact with other chemical species. Global reactivity descriptors such as chemical hardness, electronic chemical potential, and electrophilicity can be calculated to provide a quantitative measure of the molecule's stability and reactivity. ias.ac.in

Table 1: Calculated Electronic Properties of Cyanoacetate-Related Structures using DFT

| Property | Description | Typical Calculated Values (Arbitrary Units) | Reference |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | -8.5 to -7.0 eV | ias.ac.in |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | -1.5 to -0.5 eV | ias.ac.in |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; a smaller gap suggests higher reactivity. | 6.0 to 7.5 eV | ias.ac.in |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution; higher values indicate greater stability. | 3.0 to 3.8 eV | ias.ac.in |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons; indicates electrophilic character. | 1.0 to 2.0 eV | researchgate.net |

Note: The values presented are illustrative and based on DFT calculations for related cyanoacetate (B8463686) and ester compounds. Specific values for Pentaerythritol tetrakis(cyanoacetate) would require dedicated computational studies.

Molecular Dynamics Simulations for Polymerization Processes and Network Formation

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. e3s-conferences.org For Pentaerythritol tetrakis(cyanoacetate), MD simulations can provide valuable insights into the polymerization process and the formation of cross-linked polymer networks. mdpi.com By simulating the interactions of multiple monomer units over time, it is possible to observe the initiation and propagation of polymerization reactions.

These simulations can help in understanding how the tetra-functional nature of Pentaerythritol tetrakis(cyanoacetate) leads to the formation of a three-dimensional network structure. Key parameters that can be investigated include the rate of cross-linking, the final cross-link density, and the distribution of polymer chain lengths. nih.gov The resulting polymer morphology and its physical properties, such as glass transition temperature and mechanical strength, can also be predicted from these simulations. nih.gov

Coarse-grained MD simulations, which group atoms into larger pseudo-atoms, can be employed to study larger systems and longer timescales, which are often necessary to model the full polymerization and network formation process. mdpi.com These simulations are instrumental in understanding the structure-property relationships of the final polymer network. tue.nl

Table 2: Parameters Investigated in MD Simulations of Polymer Network Formation

| Parameter | Description | Significance | Reference |

| Cross-link Density | The number of cross-links per unit volume of the polymer. | Directly influences the mechanical properties such as stiffness and thermal stability of the resulting polymer network. | nih.gov |

| Radial Distribution Function (RDF) | Describes how the density of surrounding matter varies as a function of distance from a point. | Provides information on the local structure and packing of polymer chains within the network. | nih.gov |

| Mean Squared Displacement (MSD) | Measures the average distance a particle travels over time. | Used to determine the mobility of polymer chains and can be related to the glass transition temperature. | researchgate.net |

| Glass Transition Temperature (Tg) | The temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. | A key property for determining the application range of the polymer. MD simulations can predict Tg by observing changes in mobility with temperature. | nih.gov |

Modeling of Structure-Reactivity Relationships within Cyanoacetate and Pentaerythritol Systems

The electron-withdrawing nature of the cyano group (-CN) significantly impacts the reactivity of the adjacent acetate (B1210297) group. This electronic effect can be quantified using computational models to predict the susceptibility of the ester linkages to hydrolysis or other chemical transformations. The steric hindrance provided by the bulky pentaerythritol core can also be modeled to understand its effect on the accessibility of the reactive sites. researchgate.net

By systematically modifying the chemical structure in silico (e.g., by changing substituent groups) and calculating the corresponding changes in reactivity descriptors (such as activation energies for model reactions), a quantitative structure-reactivity relationship (QSRR) can be developed. researchgate.net These models are crucial for predicting the behavior of related compounds and for the rational design of new monomers with tailored properties for specific applications. nih.gov

Emerging Research Trajectories and Future Academic Outlook

Development of Novel Synthetic Paradigms for Cyanoacetate-Functionalized Pentaerythritol (B129877) Compounds

The synthesis of pentaerythritol tetrakis(cyanoacetate) typically involves the esterification of pentaerythritol with cyanoacetic acid. cymitquimica.comwikipedia.org Future research is likely to focus on developing more efficient and sustainable synthetic methods. Traditional esterification often requires harsh conditions and can lead to side reactions. Novel synthetic paradigms could explore enzymatic catalysis, which offers higher selectivity and milder reaction conditions, potentially reducing byproduct formation and improving yield.

Another promising area is the use of advanced catalytic systems. For instance, solid acid catalysts could replace conventional liquid acids, simplifying purification and catalyst recovery. google.com Organocatalysis also presents an attractive alternative, offering a metal-free approach to esterification. The development of continuous flow processes for the synthesis of pentaerythritol tetrakis(cyanoacetate) could also enhance scalability and process control, making the compound more accessible for larger-scale applications.

Further research into the functionalization of the pentaerythritol core prior to the addition of cyanoacetate (B8463686) groups could open up new possibilities for creating more complex and tailored molecules. This could involve introducing other functional groups onto the pentaerythritol backbone, leading to multifunctional monomers with a range of potential applications.

Exploration of Advanced Polymerization Initiators and Controlled Reaction Conditions

The cyanoacetate groups in pentaerythritol tetrakis(cyanoacetate) are highly reactive and can undergo polymerization through various mechanisms. pcbiochemres.com Future research will likely focus on exploring advanced polymerization initiators and controlled reaction conditions to synthesize polymers with well-defined architectures and properties.

Anionic polymerization of cyanoacrylates is known to be rapid and difficult to control. researchgate.net However, recent advances in controlled living anionic polymerization, using initiators such as frustrated Lewis pairs, have shown promise in taming the reactivity of these monomers. nih.gov Applying these techniques to pentaerythritol tetrakis(cyanoacetate) could enable the synthesis of star-shaped polymers with controlled molecular weights and narrow polydispersity.

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, could also be explored. While cyanoacrylates are not typically polymerized via radical methods, modifications to the monomer or the development of specialized initiators could make this possible. The use of photopolymerization, initiated by UV light, could offer spatial and temporal control over the polymerization process, enabling the fabrication of complex 3D structures. pcbiochemres.com

Integration with Cutting-Edge Materials Science Concepts

The unique structure of pentaerythritol tetrakis(cyanoacetate) makes it an ideal candidate for integration with cutting-edge materials science concepts, such as dynamic covalent networks and stimuli-responsive polymers.

Dynamic Covalent Networks:

Dynamic covalent networks are crosslinked polymers that contain reversible covalent bonds. rsc.org These materials exhibit properties of both traditional thermosets and thermoplastics, allowing them to be reprocessed and recycled. The cyano group in pentaerythritol tetrakis(cyanoacetate) can participate in various dynamic covalent reactions, making it a promising building block for these materials. For example, the Knoevenagel condensation, a reaction between an active methylene (B1212753) compound (like a cyanoacetate) and an aldehyde or ketone, is a well-established dynamic covalent reaction. researchgate.net By crosslinking pentaerythritol tetrakis(cyanoacetate) with multifunctional aldehydes, it may be possible to create robust and reprocessable polymer networks.

Stimuli-Responsive Polymers:

Stimuli-responsive polymers are "smart" materials that undergo a change in their properties in response to an external stimulus, such as pH, temperature, or light. mdpi.com The cyano and ester groups in pentaerythritol tetrakis(cyanoacetate) offer opportunities for designing stimuli-responsive behavior. For example, the ester linkages can be designed to be hydrolytically cleavable under specific pH conditions, leading to the degradation of the polymer and the release of encapsulated cargo. nih.gov The cyano groups could also be utilized to chelate metal ions, leading to materials whose properties can be modulated by the presence of specific metal ions.

Interdisciplinary Research Connections